![molecular formula C11H17ClN2O2 B2586880 propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride CAS No. 1049732-05-9](/img/structure/B2586880.png)
propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride” is a chemical compound with the CAS Number: 1049732-05-9 . It has a molecular weight of 244.72 . The IUPAC name for this compound is isopropyl 4-aminobenzylcarbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2.ClH/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Pharmaceutical Research
This compound, with its CAS Number: 1049732-05-9 , is utilized in pharmaceutical research due to its potential as a building block for more complex compounds. Its structure suggests it could be a precursor in the synthesis of various aminobenzylcarbamate derivatives , which are explored for their therapeutic properties, including analgesic and anti-inflammatory effects .
Material Science
In material science, this chemical serves as a reactive intermediate . It can be used to modify surfaces or create polymers with specific functionalities. The presence of both amine and carbamate groups allows for cross-linking, which is essential in developing new materials with enhanced properties .
Chemical Synthesis
As a reagent, propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride is valuable in chemical synthesis. It can act as an alkylating agent or a protecting group for amines in multi-step synthetic routes. This versatility is crucial for synthesizing complex organic molecules .
Chromatography
In chromatographic applications, this compound could be used to synthesize stationary phases or as a standard in analytical methods . Its unique structure allows it to interact with various analytes, aiding in the separation and identification of compounds in complex mixtures .
Analytical Chemistry
The compound’s amine group can react with various analytical reagents, making it useful in developing colorimetric assays or as a calibration standard in spectroscopic analysis. This is particularly relevant in quality control processes in the pharmaceutical industry .
Catalysis
In catalysis, the compound might be used to synthesize ligands for transition metal catalysts. The ligands derived from this compound could influence the selectivity and efficiency of catalytic reactions, which is a significant area of research in green chemistry .
Biological Studies
The compound’s ability to interact with biological molecules could make it a candidate for enzyme inhibition studies . Researchers might explore its effects on various enzymes, contributing to the understanding of biochemical pathways and the development of new drugs .
Neuroscience Research
Given its structural similarity to known neurotransmitter analogs, this compound could be used in neuroscience research to study neurotransmitter receptors and signal transduction pathways . It might help in the development of new treatments for neurological disorders .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide safety advice on how to handle the compound and what to do in case of exposure .
Mechanism of Action
Target of Action
The compound “propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride” has a carbamate group, which is often found in drugs that act on the nervous system. It also has an aminophenyl group, which is a common structure in drugs that target various receptors or enzymes. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if it targets an enzyme, it might inhibit or activate the enzyme’s function. If it targets a receptor, it might act as an agonist or antagonist .
Biochemical Pathways
The affected pathways would also depend on the specific targets. For instance, if the compound targets neurotransmitter receptors, it might affect signal transmission in the nervous system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects would be the outcomes of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances might influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
propan-2-yl N-[(4-aminophenyl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAGODLSAENFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NCC1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

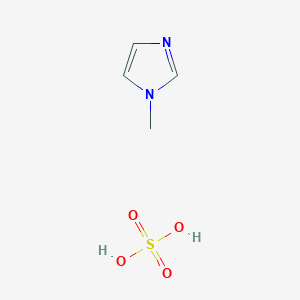
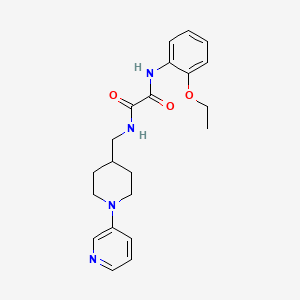

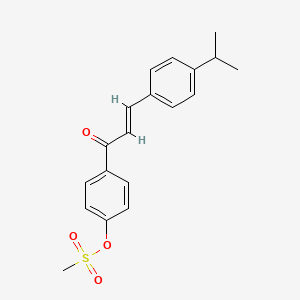
![(3Ar,7aR)-2-(2-cyanopyridine-4-carbonyl)-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2586806.png)
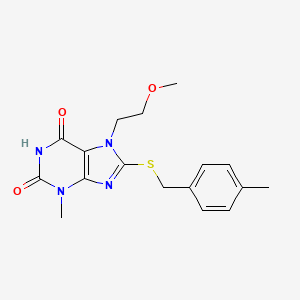
![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2586813.png)
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)



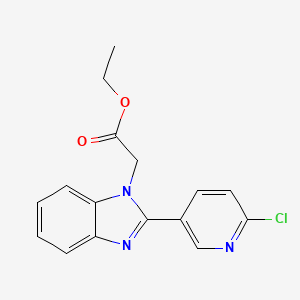
![Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2586820.png)